1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one

Description

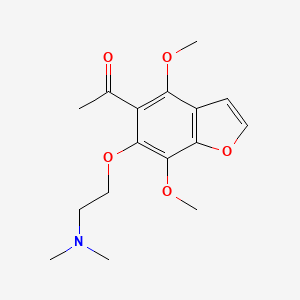

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one is a benzofuran derivative characterized by a methoxy-substituted benzofuran core, an acetyl group at the 5-position, and a 2-(dimethylamino)ethoxy substituent at the 6-position.

The synthesis of benzofuran derivatives typically involves functionalization of the benzofuran core through reactions such as alkylation or condensation, as exemplified in Scheme 1 of , where hydroxy and methoxy groups are introduced at specific positions .

Structure

3D Structure

Properties

CAS No. |

41225-90-5 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]ethanone |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-13(19-4)11-6-8-21-14(11)16(20-5)15(12)22-9-7-17(2)3/h6,8H,7,9H2,1-5H3 |

InChI Key |

KDDOADRHLRPEJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1OCCN(C)C)OC)OC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Benzofuran Core

- Starting from appropriately substituted phenols or halogenated aromatics, the benzofuran ring is constructed via cyclization reactions. For example, 2-methylbenzofuran derivatives can be prepared by lithiation of 3-bromo-2-methylfuran followed by reaction with electrophiles such as bromoacetonitrile, as demonstrated in related benzofuran syntheses.

- Methoxy groups at the 4 and 7 positions are introduced either by starting with methoxy-substituted precursors or by methylation of hydroxy groups using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Introduction of the 2-(Dimethylamino)ethoxy Side Chain

- The 2-(dimethylamino)ethoxy substituent is typically introduced via nucleophilic substitution reactions. A hydroxy group at the 6-position of the benzofuran ring is reacted with 2-(dimethylamino)ethyl halides or tosylates under basic conditions to form the ether linkage.

- Alternatively, the hydroxy group can be converted to a leaving group (e.g., mesylate or tosylate), which is then displaced by dimethylamine or a dimethylaminoethyl nucleophile.

Formation of the Ethanone Moiety

- The ethanone group at the 1-position is introduced by acetylation of the benzofuran derivative. This can be achieved by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride.

- Careful control of temperature and stoichiometry is necessary to avoid polyacylation or degradation of sensitive functional groups.

Detailed Preparation Methods from Patent Literature

A comprehensive method described in United States Patent US6166028 outlines the preparation of related benzofuran derivatives with aminoalkoxy substituents, which can be adapted for this compound:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of Nitrobenzenes to Amines | Iron powder with HCl or acetic acid, or catalytic hydrogenation | Provides substituted anilines as intermediates |

| 2 | Formation of Isothiocyanates | Reaction of amines with 1,1'-thiocarbonyldiimidazole in solvents like dichloromethane or tetrahydrofuran | Key intermediate for further functionalization |

| 3 | Alkylation of Hydroxy Groups | Reaction with alkyl halides or sulfonates in presence of base | Introduces 2-(dimethylamino)ethoxy side chain |

| 4 | Acylation | Friedel-Crafts acylation with acetyl chloride and Lewis acid | Forms ethanone group at benzofuran 1-position |

| 5 | Purification | Column chromatography using hexanes and ethyl acetate mixtures | Ensures product purity |

This patent also describes modifications such as hydrolysis, acylation, and amination steps to introduce or modify substituents on the benzofuran ring, which are relevant for tailoring the compound's properties.

Research Findings on Synthetic Optimization

- The use of mild reducing agents and controlled temperatures during nitro group reduction prevents over-reduction or side reactions.

- Alkylation reactions to introduce the dimethylaminoethoxy group require anhydrous conditions and appropriate bases (e.g., triethylamine) to maximize yield and minimize side products.

- Friedel-Crafts acylation is sensitive to the presence of electron-donating groups like methoxy; thus, reaction conditions must be optimized to avoid demethylation or polymerization.

- Purification by silica gel chromatography using gradient elution (starting from hexanes to 10% ethyl acetate in hexanes) effectively isolates the target compound as an amber oil with high purity.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| Nitrobenzene reduction | Fe/HCl or catalytic H2/Pd-C | Room temp to reflux | Substituted aniline intermediate | High yield with controlled conditions |

| Isothiocyanate formation | 1,1'-Thiocarbonyldiimidazole | DCM/THF, room temp | Reactive intermediate for thiourea formation | Efficient and mild |

| Alkylation of hydroxy group | 2-(Dimethylamino)ethyl halide, base | Anhydrous solvent, room temp | Introduction of dimethylaminoethoxy side chain | Requires dry conditions |

| Friedel-Crafts acylation | Acetyl chloride, AlCl3 | Low temp to room temp | Formation of ethanone group | Sensitive to substituents |

| Purification | Silica gel chromatography | Hexanes/ethyl acetate gradient | Pure target compound | Amber oil, high purity |

Chemical Reactions Analysis

Types of Reactions

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity to proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Insights from Comparisons

Amino Group Variation: Replacing the dimethylamino group in the target compound with a diethylamino group (as in ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media .

Substituent Position and Type: The absence of the dimethylaminoethoxy group in ’s hydroxy-methoxy analog results in reduced bioavailability, highlighting the critical role of this substituent in pharmacokinetics .

Research Findings and Implications

- Synthetic Flexibility : The benzofuran core allows modular substitutions, enabling optimization of pharmacological properties. For example, introducing urea groups () can modify metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.